molecular formula C17H19NO4 B1608122 2-(2'-N-Boc-Pyrrole)phenylacetic acid CAS No. 669714-00-5

2-(2'-N-Boc-Pyrrole)phenylacetic acid

Cat. No.: B1608122
CAS No.: 669714-00-5
M. Wt: 301.34 g/mol
InChI Key: PGDVUHUKXRRXFH-UHFFFAOYSA-N
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Description

2-(2'-N-Boc-Pyrrole)phenylacetic acid (CAS: Not explicitly provided; Product ID: PI-20509) is a synthetic phenylacetic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected pyrrole ring attached to the phenyl group at the ortho position (). This compound is part of a broader family of Boc-protected heterocyclic acids used in medicinal chemistry and organic synthesis. Its molecular weight is 273.3 g/mol, with a purity range of 96–98% (). The Boc group enhances stability during synthetic processes, making it valuable for peptide coupling and intermediate synthesis.

Properties

CAS No.

669714-00-5

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid

InChI

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-6-9-14(18)13-8-5-4-7-12(13)11-15(19)20/h4-10H,11H2,1-3H3,(H,19,20)

InChI Key

PGDVUHUKXRRXFH-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC=C2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl group and the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the reaction conditions and product isolation.

Chemical Reactions Analysis

Types of Reactions

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines.

Scientific Research Applications

2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is explored for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 2-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]phenyl]acetic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs from the Same Series ()

The following table highlights key structural analogs synthesized by Shanghai PI Chemical Co., Ltd., differing in substitution patterns:

Product ID Compound Name Substituent Position Molecular Weight (g/mol) CAS Number
PI-20507 2-(2'-N-Boc-pyrrole)benzoic acid Benzene ring (C-2) 259.3 957062-68-1
PI-20508 4-(2'-N-Boc-pyrrole)benzoic acid Benzene ring (C-4) 259.3 957062-69-2
PI-20509 2-(2'-N-Boc-pyrrole)phenylacetic acid Phenylacetic acid (C-2) 273.3 957062-70-5
PI-20510 3-(2'-N-Boc-pyrrole)phenylacetic acid Phenylacetic acid (C-3) 273.3 957062-71-6

Key Observations :

  • Positional Isomerism: PI-20509 and PI-20510 differ in the position of the Boc-pyrrole group on the phenylacetic acid backbone.
  • Carboxylic Acid vs. Acetic Acid : PI-20507 and PI-20508 are benzoic acid derivatives, whereas PI-20509 and PI-20510 have an acetic acid side chain, increasing flexibility and solubility in polar solvents.

Comparison with Other Phenylacetic Acid Derivatives

Aceclofenac ()

Aceclofenac, a phenylacetic acid derivative (2-[2-(2,6-dichloroanilino)phenyl]acetyloxyacetic acid), is a non-steroidal anti-inflammatory drug (NSAID). Unlike PI-20509, it lacks a heterocyclic Boc-protected group but incorporates a dichloroaniline moiety, enhancing COX-2 selectivity. This structural divergence underscores its therapeutic application versus PI-20509’s role as a synthetic intermediate.

2-Nitrophenylacetic Acid ()

2-Nitrophenylacetic acid (ortho-nitro substitution) serves as an analytical internal standard. The nitro group confers strong electron-withdrawing effects, increasing acidity (pKa ~3.5) compared to PI-20509, where the Boc-pyrrole group is electron-rich. This difference impacts their utility: PI-20509 is suited for protection strategies, while 2-nitrophenylacetic acid aids in spectrophotometric analyses.

2-[2-(4-Chlorophenoxy)phenyl]acetic Acid ()

In contrast, PI-20509’s Boc-pyrrole group may improve stability in acidic conditions, a critical factor in peptide synthesis.

Physicochemical Properties

The table below compares critical properties of PI-20509 with related compounds:

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile Application
2-(2'-N-Boc-Pyrrole)phenylacetic acid 273.3 Boc-pyrrole, acetic acid Moderate in DMSO, DMF Organic synthesis intermediate
Phenylacetic acid () 136.15 Phenyl, acetic acid Soluble in ethanol, ether Fragrance, antibiotic precursor
Aceclofenac () 354.19 Dichloroaniline, ester Low water solubility Anti-inflammatory drug
2-Nitrophenylacetic acid () 181.14 Nitro group, acetic acid Soluble in methanol, acetone Analytical standard

Notable Trends:

  • Lipophilicity: PI-20509’s Boc-pyrrole group increases lipophilicity compared to unmodified phenylacetic acid, favoring its use in non-polar reaction environments.
  • Acidity : The electron-donating Boc group reduces acidity relative to nitro- or chloro-substituted analogs, affecting deprotonation kinetics in reactions.

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